molecular formula C9H7FO4 B1582706 O-(Fluoroacetyl)salicylic acid CAS No. 364-71-6

O-(Fluoroacetyl)salicylic acid

Cat. No. B1582706
CAS RN: 364-71-6
M. Wt: 198.15 g/mol
InChI Key: ISJRKJAXVBVDDK-UHFFFAOYSA-N
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Description

O-(Fluoroacetyl)salicylic acid, also known as Fluoroaspirin, is the fluoroacetate ester of salicylic acid . It is the fluoroacetate analog of aspirin . Like other fluoroacetate esters, fluoroaspirin is highly toxic .


Molecular Structure Analysis

Salicylic acid, fluoroacetate contains a total of 21 bonds; 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

O-(Fluoroacetyl)salicylic acid has a molecular formula of C9H7FO4 and a molar mass of 198.15 g/mol . It is highly toxic .

Scientific Research Applications

Agriculture and Plant Growth

Salicylic acid, a key component of this compound, has been found to have significant effects on plant growth. It can enhance the endogenous level of salicylic acid in plants, restoring chlorophyll content and catalase activity. This leads to an increase in the activity of other enzymatic antioxidants and the formation of non-enzymatic antioxidants and osmolytes, maintaining the integrity of membrane structure and homeostatic balance of the cells . In another study, the highest significant increment in hypothetical yield per feddan was gained by using salicylic acid treatment .

Photosynthesis

Salicylic acid has been found to modulate the adverse effects of biotic and abiotic stresses, acting as an antioxidant and plant growth regulator. However, its role in photosynthesis under non-stress conditions is controversial. Research has shown that foliar applied salicylic acid can decrease chlorophyll content, but the absorbed light energy is preferentially converted into photochemical energy rather than dissipated as thermal energy .

Petrochemical Exploration

Fluorinated benzoic acids, such as 2-(2-fluoroacetoxy)benzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties. They are used to track the movement of fluids in oil or gas-bearing formations for the purpose of enhancing the production of hydrocarbons .

Analytical Chemistry

In analytical chemistry, benzoic acids, including fluorinated ones, are often analyzed using a reversed-phase HPLC-UV method. This method allows for the fast analysis of a range of benzoic acids in less than one minute with UV detection .

Acidic Properties

The acidic properties of fluorinated benzoic acids, including 2-(2-fluoroacetoxy)benzoic acid, have been studied. These studies often involve a thorough conformational search on the potential energy surfaces of the molecules .

Safety and Hazards

O-(Fluoroacetyl)salicylic acid is highly toxic . Salicylic acid, a related compound, is considered hazardous. It can cause moderate chemical burns if present in high concentrations . If ingested, it can lead to dangerous intoxication .

properties

IUPAC Name

2-(2-fluoroacetyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJRKJAXVBVDDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957750
Record name 2-[(Fluoroacetyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(Fluoroacetyl)salicylic acid

CAS RN

364-71-6
Record name 2-[(2-Fluoroacetyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroaspirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Fluoroacetyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROASPIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55RH7BA96P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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